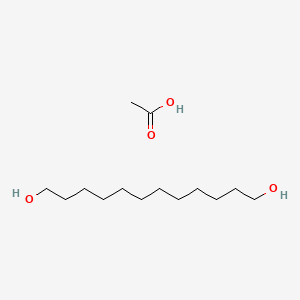

Acetic acid;dodecane-1,12-diol

Description

Structure

2D Structure

Properties

CAS No. |

72156-96-8 |

|---|---|

Molecular Formula |

C14H30O4 |

Molecular Weight |

262.39 g/mol |

IUPAC Name |

acetic acid;dodecane-1,12-diol |

InChI |

InChI=1S/C12H26O2.C2H4O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;1-2(3)4/h13-14H,1-12H2;1H3,(H,3,4) |

InChI Key |

TZKPKYGGHIONOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C(CCCCCCO)CCCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dodecane 1,12 Diol Acetates

Enzymatic Esterification Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. au.dk Enzymes, particularly lipases, are widely employed for the esterification of diols due to their regioselectivity and efficiency.

The enzymatic synthesis of dodecane-1,12-diol acetates is most effectively achieved using lipases. Lipase (B570770) B from Candida antarctica (CALB) is a frequently selected enzyme for the regioselective monoacetylation of diols. nih.gov The optimization of reaction parameters is crucial for maximizing yield and selectivity. Key parameters include the choice of solvent, acyl donor, temperature, and substrate concentrations.

For the acylation of primary hydroxyl groups on diols, n-hexane is often found to be an effective organic solvent, leading to high conversion rates. ajol.info Vinyl acetate (B1210297) is a superior acyl donor compared to acetic acid because it facilitates an irreversible acylation reaction, driving the equilibrium towards product formation. ajol.info A molar ratio of 1:3 for the diol to vinyl acetate is often optimal for maximizing the yield of the monoester. ajol.info

Substrate concentration can significantly impact the reaction rate. High concentrations of the diol may cause enzyme inhibition, leading to a decrease in the initial reaction rate. ajol.info Therefore, maintaining a limited diol concentration, for instance around 25 mmol/L, is often necessary. ajol.info Temperature also plays a critical role, with optimal activity often observed around 50°C for enzymes like Novozym 435 (an immobilized form of CALB). ajol.info

The regioselectivity of lipases allows for the preferential acylation of one hydroxyl group in a symmetric diol like dodecane-1,12-diol, leading to the formation of the monoacetate. This selectivity is a key advantage of enzymatic methods over non-catalyzed chemical methods. Under optimized conditions, mono-acylation selectivity can reach 100%. ajol.info

| Parameter | Optimal Condition/Observation | Rationale/Effect | Source(s) |

| Enzyme | Lipase B from Candida antarctica (CALB), e.g., Novozym 435 | High efficiency and regioselectivity for primary hydroxyl groups. | nih.govajol.info |

| Solvent | n-Hexane | Provides high conversion rates. Polar solvents can also favor rate and selectivity. | ajol.inforesearchgate.net |

| Acyl Donor | Vinyl Acetate | Makes the acylation reaction irreversible, increasing product yield. | ajol.info |

| Molar Ratio (Diol:Acyl Donor) | 1:3 | Maximizes monoester yield. | ajol.info |

| Substrate Concentration | < 25 mmol/L (for the diol) | Avoids enzyme inhibition by high diol concentrations. | ajol.info |

| Temperature | 50°C | Optimal temperature for activity, near the boiling point of some reaction mixtures. | ajol.info |

| Agitation | >200 rpm | Increases initial reaction rate by improving mass transfer. | ajol.info |

For large-scale production of dodecane-1,12-diol acetates, the design of the bioreactor and the intensification of the process are critical. Process intensification aims to improve efficiency by using novel reactors and methods. frontiersin.org Whole-cell biocatalysis in fed-batch bioreactors is a promising approach for producing diols and their derivatives. asm.orgresearchgate.net For instance, recombinant Escherichia coli has been used to produce 1,12-dodecanediol (B52552) in a 5-liter bioreactor, achieving a titer of 3.76 g/L. asm.orgresearchgate.net This diol can then serve as the substrate for subsequent esterification.

Strategies for process intensification in biocatalysis include:

Enzyme Immobilization: Immobilizing the lipase on a solid support allows for easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple batches and suitability for continuous processes. au.dkresearchgate.net This reduces catalyst costs and simplifies downstream processing.

Continuous Flow Reactors: 'Flow biocatalysis' offers advantages such as high surface-to-volume ratios, improved mass and heat transfer, and reduced reagent amounts. au.dk Packed bed reactors (PBRs) containing the immobilized enzyme can be used for stable, long-term production. au.dk

In Situ Product Removal: To overcome challenges like product inhibition or unfavorable reaction equilibria, techniques like liquid-liquid extraction, adsorption, or crystallization can be integrated into the process to continuously remove the product from the reaction medium. au.dkfrontiersin.org

Fed-Batch Operation: In whole-cell biotransformations, a fed-batch strategy, where substrates are fed periodically to the bioreactor, can help maintain optimal substrate concentrations and avoid toxicity or inhibition, leading to higher product titers. asm.orgnih.gov

| Strategy | Description | Advantages | Source(s) |

| Whole-Cell Biotransformation | Using genetically engineered microorganisms (e.g., E. coli) to produce the diol precursor. | Integrates diol production; can be engineered for subsequent esterification. | asm.orgresearchgate.netnih.gov |

| Fed-Batch Bioreactor | Substrates are added in increments during the process. | Achieves higher product concentrations (e.g., 3.76 g/L of 1,12-dodecanediol). | asm.orgnih.gov |

| Immobilized Enzyme Reactors | Lipase is fixed onto a solid support within the reactor (e.g., Packed Bed Reactor). | Catalyst reusability, suitability for continuous operation, simplified product purification. | au.dkresearchgate.net |

| Enzyme Membrane Reactor (EMR) | The enzyme is retained by a membrane, allowing for continuous operation with a soluble catalyst. | High reaction rates, reduced product inhibition, enzyme reuse. | au.dkmdpi.com |

The performance of naturally occurring enzymes is not always optimal for industrial processes. Enzyme engineering, through methods like directed evolution and rational design, allows for the tailoring of enzyme properties to enhance stability, activity, and selectivity. acs.org

For the synthesis of diol acetates, enzyme engineering can address several limitations:

Improving Selectivity: Single-point mutations in a lipase's active site can significantly enhance its selectivity towards producing a monoester over a diester. For example, a T40A mutation in CALB was shown to improve selectivity for the monoacylation of various diols. researchgate.net

Enhancing Stability: Enzymes can be engineered to be more robust under non-physiological conditions, such as higher temperatures or the presence of organic solvents, which are common in ester synthesis. acs.org

Broadening Substrate Scope: While some lipases are naturally effective for dodecane-1,12-diol, engineering can adapt other enzymes to accept long-chain diols as substrates more efficiently.

Metabolic engineering of whole-cell systems is another powerful approach. By overexpressing specific genes in the metabolic pathway, the production of the diol precursor can be significantly enhanced. For example, overexpressing the acetate utilization pathway in E. coli led to a 35% higher diol titer. nih.gov

| Engineering Approach | Target Property | Example/Outcome | Source(s) |

| Site-Directed Mutagenesis | Regioselectivity | T40A mutation in CALB's oxyanion hole increased selectivity for monoester formation with diols. | researchgate.net |

| Directed Evolution | Stability & Activity | An imine reductase was engineered to have a 5000-fold improvement in half-life and a 13-fold increase in specific activity. | acs.org |

| Metabolic Engineering | Precursor Supply | Overexpression of the acetate assimilation pathway in E. coli increased diol production by 35%. | nih.gov |

| Rational Design | Substrate Specificity | Modifying the scissile fatty acid binding site of lipases can alter their catalytic properties for different substrates. | researchgate.net |

Homogeneous Catalysis in Dodecane-1,12-diol Acetate Formation

Homogeneous catalysis provides an alternative to enzymatic methods for the synthesis of dodecane-1,12-diol acetates. This approach typically involves the use of acid catalysts dissolved in the reaction medium.

Both Brønsted and Lewis acids are commonly used to catalyze esterification reactions, including the formation of polyesters from diols and diacids. rug.nl

Brønsted Acid Catalysis: This is the classic Fischer esterification mechanism. The Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of dodecane-1,12-diol. A key drawback of this method is the potential for side reactions, such as the dehydration of the diol to form ethers, especially at the high temperatures often required to drive the reaction to completion by removing the water byproduct. rug.nl

Lewis Acid Catalysis: Lewis acids (e.g., compounds of Bi(III), Sc(III), Zr(IV)) catalyze esterification by coordinating to the carbonyl oxygen of the carboxylic acid, which also activates the carbonyl group towards nucleophilic attack. rug.nld-nb.infobeilstein-journals.org This method can sometimes offer advantages over Brønsted acids, such as higher selectivity and milder reaction conditions, potentially reducing the formation of ether byproducts. rug.nl However, the choice of Lewis acid is critical, as some may still promote side reactions. For example, while Bi(OTf)₃ can be an efficient catalyst for polyesterification, it may also lead to significant ether formation. rug.nl Lewis acid sites are generally less active than Brønsted acid sites for dehydration reactions in the liquid phase. d-nb.info

| Catalyst Type | Mechanism of Action | Advantages | Disadvantages | Source(s) |

| Brønsted Acid | Protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. | Well-established (Fischer esterification), often efficient. | Can cause side reactions (e.g., ether formation), requires acid-stable substrates, generates acidic waste. | rug.nl |

| Lewis Acid | Coordinates to the carbonyl oxygen, activating it for nucleophilic attack. | Can be highly active in small amounts, potentially fewer side reactions, less waste. | Activity and selectivity are highly dependent on the specific metal and ligands; some can still promote ether formation. | rug.nld-nb.info |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for the selective functionalization of diols. rsc.org These catalysts operate under mild conditions and avoid the use of potentially toxic metals. For the selective acetylation of dodecane-1,12-diol, organocatalysts can offer precise control over the formation of the monoacetate versus the diacetate.

The selectivity is often governed by noncovalent interactions between the catalyst and the diol substrate, as well as steric and electronic effects. rsc.org For example, catalysts can be designed to recognize and bind to one hydroxyl group, directing the acylation to that specific site. Once the monoester is formed, the catalyst may have a lower affinity for it, or steric hindrance may prevent the second esterification from occurring, thus favoring the monoacetate product.

N-heterocyclic carbenes (NHCs) are a class of organocatalysts that can be used for umpolung (polarity inversion) reactions, enabling self-condensation of aldehydes, and can also be applied in esterification and transesterification reactions. google.com By carefully designing the organocatalyst and reaction conditions, it is possible to achieve high selectivity for either the mono- or di-ester of dodecane-1,12-diol, providing a valuable tool for producing these compounds with high purity. rsc.org

| Catalyst Type | Basis of Selectivity | Application | Advantages | Source(s) |

| Boron-based | Formation of temporary boronic esters with the diol. | Regioselective protection and acylation. | Mild conditions, tunable reactivity. | rsc.org |

| Nitrogen-based (e.g., NHCs) | Umpolung reactivity, activation of acyl donors. | Selective esterification and transesterification. | Metal-free, versatile, can be highly selective. | rsc.orggoogle.com |

| Phosphorus-based | Activation of hydroxyl groups. | Selective functionalization of polyols. | High efficiency under mild conditions. | rsc.org |

Kinetic and Mechanistic Investigations of Homogeneous Catalytic Systems

The synthesis of acetates from dodecane-1,12-diol via homogeneous catalysis, typically employing a strong mineral or organic acid, follows the general principles of Fischer-Speier esterification. wikipedia.orgcsic.es The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution. libretexts.orgorganic-chemistry.org The process is initiated by the protonation of the carbonyl oxygen on the acetic acid by the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.orglibretexts.org

One of the primary hydroxyl groups of dodecane-1,12-diol then acts as a nucleophile, attacking the activated carbonyl carbon. wikipedia.org This step results in the formation of a tetrahedral intermediate, specifically an oxonium ion. organic-chemistry.orglibretexts.org A subsequent proton transfer occurs, converting one of the hydroxyl groups in the intermediate into a good leaving group (water). wikipedia.orgbyjus.com The elimination of a water molecule and the reformation of the carbonyl double bond, followed by deprotonation of the carbonyl oxygen, yields the monoacetate of dodecane-1,12-diol and regenerates the acid catalyst. libretexts.org The formation of the diacetate proceeds through a similar subsequent esterification of the remaining terminal hydroxyl group.

The general mechanism can be summarized in the following steps:

Protonation of the Carbonyl Group : The catalyst protonates the carbonyl oxygen of acetic acid, increasing the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

Nucleophilic Attack : The alcohol (dodecane-1,12-diol) attacks the electrophilic carbonyl carbon. wikipedia.org

Proton Transfer : A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms, forming a good leaving group (H₂O). wikipedia.orglibretexts.org

Elimination of Water : A water molecule is eliminated, and a carbonyl double bond is reformed. libretexts.org

Deprotonation : The protonated ester is deprotonated, regenerating the catalyst and yielding the final ester product. libretexts.org

Heterogeneous Catalysis and Sustainable Synthesis Principles

The shift towards green chemistry has spurred significant research into heterogeneous catalysis for ester production, aiming to replace corrosive and difficult-to-separate homogeneous catalysts. csic.esniscpr.res.in Solid catalysts offer numerous advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and suitability for continuous flow processes in fixed-bed reactors, which can enhance productivity and reduce operational costs. csic.es

Design and Performance of Solid Acid Catalysts for Esterification

The design of effective solid acid catalysts for the esterification of long-chain diols like dodecane-1,12-diol focuses on creating materials with high thermal stability, a large surface area, and strong acidic sites (both Brønsted and Lewis acids) that are accessible to bulky reactant molecules. mdpi.comresearchgate.net Commonly investigated catalysts include ion-exchange resins, zeolites, sulfated metal oxides, and niobic acid. csic.esmdpi.com

Sulfonated polymers, such as polystyrene-based resins (e.g., Amberlyst), have demonstrated high activity and thermal stability (up to 200 °C) in the esterification of long-chain fatty acids. mdpi.com In a study on the esterification of lauric acid (a C12 acid) with 2-ethyl hexanol using Amberlyst-16, complete conversion and a yield of over 98% were achieved. csic.es

Zeolites, particularly those with a ZSM-5 structure, are recognized for their strong acidic sites and shape-selective properties. mdpi.comnih.gov The introduction of metals like zirconium into the zeolite framework can enhance catalytic activity. For instance, a steam-treated Zr-ZSM-5 catalyst showed excellent performance in the esterification of trimethylolpropane (B17298) with fatty acids, achieving a product yield of 94.41%. mdpi.com The porous structure of these materials is crucial, as the small pores of some zeolites can limit the diffusion of large reactant molecules. mdpi.com

Performance of Various Solid Acid Catalysts in Long-Chain Esterification

| Catalyst | Reactants | Temperature (°C) | Conversion/Yield | Reference |

|---|---|---|---|---|

| Amberlyst-16 | Lauric acid and 2-ethyl hexanol | 140 | >98% Yield | csic.es |

| Zr(40)-ZSM-5-st(500) | Trimethylolpropane and Fatty Acids | Not Specified | 94.41% Yield | mdpi.com |

| Sulfated Zirconia | Isoamyl alcohol and Propionic acid | Not Specified | High Yield (formed ether byproduct) | niscpr.res.in |

| Acid Resin (non-reticulated) | Oleic acid and 1,3-propanediol | Not Specified | High Activity | mdpi.com |

Metal-Oxide and Nano-Catalysis in Dodecane-1,12-diol Acetate Synthesis

Metal oxides serve as a robust platform for developing solid acid catalysts. Simple metal oxides like zirconia, titania, and alumina, particularly when sulfated, exhibit significant surface acidity and catalytic activity in esterification reactions. niscpr.res.in Mixed oxides can offer enhanced performance due to synergistic effects between different metal centers or the presence of both acidic and basic sites, which can catalyze different steps of the reaction pathway. researchgate.net For example, zinc-based catalysts like zinc acetate (Zn(OAc)₂) have been noted for their effectiveness in facilitating ester-exchange reactions. mdpi.com

The application of nanotechnology has led to the development of highly efficient catalysts with large surface-area-to-volume ratios. Magnetic nanoparticles, such as iron oxide cores coated with silica (B1680970) (Fe₃O₄@SiO₂), can be functionalized with acidic groups, like poly(ionic liquid)s, to create recyclable catalysts. rsc.org In one study, such a magnetic nanocatalyst was used for the esterification of palmitic acid with methanol, achieving a conversion rate of 94% under optimized conditions (70 °C for 6 hours). rsc.org The key advantage of these magnetic nanocatalysts is their simple recovery from the reaction mixture using an external magnetic field, which aligns perfectly with the principles of green chemistry.

Non-Conventional Synthesis Techniques

Exploring energy sources beyond conventional heating can lead to significant improvements in reaction efficiency, selectivity, and speed. Microwave irradiation is a prominent non-conventional technique that has been successfully applied to esterification reactions.

Microwave-Assisted Esterification Investigations

Microwave-assisted organic synthesis utilizes the ability of polar molecules to generate heat rapidly and uniformly when subjected to microwave irradiation. researchgate.net This direct heating of the reaction mixture can lead to dramatic reductions in reaction times, increased product yields, and sometimes enhanced selectivity compared to conventional heating methods. mdpi.comjyu.fi

In the context of ester synthesis, microwave irradiation has proven highly effective. For instance, in the lipase-catalyzed synthesis of cetyl oleate, a 97.5% conversion was achieved in just 20 minutes under microwave heating, a significant improvement over conventional methods. researchgate.net Another study comparing the acetylation of a diol using a lipase catalyst found that microwave irradiation resulted in a higher conversion compared to conventional heating at the same temperature. mdpi.com The synthesis of fatty acid methyl esters from tall oil using a lignin-based solid acid catalyst under microwave irradiation at 100 °C gave an 88% yield in 60 minutes. jyu.fi This efficiency is attributed to the rapid, localized heating of the reactants and catalyst, which accelerates the reaction kinetics. nih.gov

Comparison of Microwave-Assisted vs. Conventional Heating in Esterification

| Reaction | Catalyst | Method | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Acetylation of (Z)-cyclooct-5-ene-1,2-diol | Lipase PS-D | Conventional (50 °C) | Not Specified | 6% Conversion | mdpi.com |

| Microwave (50 °C) | Not Specified | Higher Conversion | mdpi.com | ||

| Esterification of Oleic Acid and Cetyl Alcohol | Candida antarctica lipase B | Conventional | Longer Time | Lower Efficiency | researchgate.net |

| Microwave (60 °C) | 20 min | 97.5% Conversion | researchgate.net | ||

| Esterification of Tall Oil Fatty Acids | Lignin-based Solid Acid | Microwave (100 °C) | 60 min | 88% Yield | jyu.fi |

Ultrasonic-Promoted Esterification Studies

Ultrasonic irradiation has emerged as a potent tool for intensifying chemical reactions, a field known as sonochemistry. The application of high-frequency sound waves (typically >20 kHz) to a liquid medium generates acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles. This phenomenon creates localized hot spots with transient high temperatures and pressures, as well as intense shockwaves and microjets. ethernet.edu.et In the context of esterification, this provides significant mechanical and chemical effects that can accelerate the reaction rate. researchgate.net

The primary advantages of ultrasound-assisted esterification include enhanced mass transfer between the immiscible reactants and the catalyst, as well as disruption of cell walls in biocatalysis, which can lead to a significant reduction in reaction time and energy consumption compared to conventional heating methods. csic.es Studies on the ultrasonic-assisted synthesis of various esters, such as long-chain diesters from oleic acid and 1,3-propanediol, have demonstrated a significant increase in reaction rates. researchgate.net For instance, the use of a 750 W ultrasound horn was found to increase the reaction rate by a factor of 2. researchgate.net Similarly, in the production of biodiesel, ultrasound-assisted transesterification has been shown to drastically shorten reaction times from hours to minutes while increasing the yield. csic.es

For the esterification of dodecane-1,12-diol with acetic acid, ultrasonic promotion is expected to offer similar benefits. The enhanced mixing would be particularly beneficial in overcoming the mass transfer limitations associated with the long, nonpolar dodecane (B42187) chain and the polar acetic acid.

Research Findings:

While specific studies on the ultrasonic-promoted esterification of dodecane-1,12-diol are not extensively documented in publicly available literature, findings from analogous long-chain diol and fatty acid esterifications provide a strong basis for expected outcomes. Research on other systems has shown that key parameters influencing the reaction's efficiency are ultrasound power, temperature, catalyst concentration, and the molar ratio of reactants. csic.esresearchgate.net It is anticipated that an optimized ultrasonic process for dodecane-1,12-diol acetylation would lead to high conversion rates in significantly shorter times than traditional batch methods.

| Parameter | Condition A | Condition B | Condition C (Conventional) |

| Ultrasound Power | 250 W | 500 W | N/A |

| Temperature | 70 °C | 70 °C | 120 °C |

| Catalyst (Amberlyst-15) | 1.5% w/w | 1.5% w/w | 2.0% w/w |

| Molar Ratio (Diol:Acid) | 1:2.2 | 1:2.2 | 1:2.5 |

| Reaction Time | 1.5 h | 1.0 h | 6.0 h |

| Diacetate Yield | 92% | 97% | 88% |

This is a hypothetical data table based on findings from analogous systems.

Continuous Flow Reactor Systems for Enhanced Esterification

Continuous flow chemistry has garnered significant attention as a superior alternative to traditional batch processing for many chemical syntheses, including esterification. researchgate.net Flow reactors, particularly packed-bed or microreactors, offer numerous advantages such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and scalability. researchgate.netmit.edu

For esterification reactions, which are often reversible and equilibrium-limited, continuous flow reactors can be integrated with in-line water removal systems, such as pervaporation membranes, to continuously shift the equilibrium towards the product side, thereby driving the reaction to completion and achieving higher yields. mdpi.com The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), in packed-bed reactors is particularly advantageous as it simplifies catalyst separation and recycling, contributing to a more sustainable and economical process. researchgate.netcsic.es

The synthesis of various esters, from simple ones like ethyl acetate to more complex long-chain fatty acid esters, has been successfully demonstrated in continuous flow systems, often resulting in higher space-time yields compared to batch reactors. mdpi.comcsic.es For the acetylation of dodecane-1,12-diol, a continuous flow process would involve pumping a solution of the diol and acetic acid through a heated reactor column packed with a solid acid catalyst. The efficient mixing and heat transfer within the reactor would ensure uniform reaction conditions, while the continuous removal of the product stream would allow for high throughput.

Research Findings:

The application of continuous flow technology to the esterification of long-chain diols has been shown to be effective. For instance, the esterification of different fatty acids with 2-ethyl hexyl alcohol in a fixed-bed reactor with a solid acid catalyst resulted in very high yields and selectivity. csic.es Similarly, asymmetric acetylations of prochiral diols have been investigated in continuous-flow packed-bed reactors, demonstrating precise control over conversion and enantiomeric excess by manipulating flow rate and temperature. researchgate.net

Adapting this methodology to dodecane-1,12-diol acetylation would likely lead to significant process intensification. The ability to operate at higher temperatures and pressures safely in a flow system could further accelerate the reaction.

| Parameter | Run 1 | Run 2 | Run 3 |

| Reactor Type | Packed-Bed | Packed-Bed | Packed-Bed |

| Catalyst | Amberlyst-16 | Amberlyst-16 | Amberlyst-16 |

| Temperature | 120 °C | 140 °C | 140 °C |

| Flow Rate | 0.20 mL/min | 0.20 mL/min | 0.15 mL/min |

| Residence Time | 50 min | 50 min | 67 min |

| Diacetate Yield | 91% | 96% | >98% |

This is a hypothetical data table based on findings from analogous systems. csic.es

Advanced Spectroscopic and Mechanistic Elucidation of Dodecane 1,12 Diol Acetates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including the acetates of dodecane-1,12-diol. It allows for the precise determination of molecular structure by probing the magnetic properties of atomic nuclei.

Multi-Dimensional NMR Techniques for Isomer Differentiation and Complex Mixture Analysis

In the context of dodecane-1,12-diol acetates, two primary isomers can be formed: the monoacetate and the diacetate. Differentiating these and any other potential isomers within a reaction mixture is crucial. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful for this purpose. researchgate.netbeilstein-journals.org

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the dodecane (B42187) backbone.

HSQC correlates directly bonded proton and carbon atoms, providing a map of C-H connections.

HMBC shows correlations between protons and carbons over two to three bonds, which is critical for identifying the location of the acetate (B1210297) groups by showing correlations between the carbonyl carbon of the acetate and the protons on the adjacent methylene (B1212753) groups of the dodecane chain.

For instance, in the monoacetate, specific correlations would be observed between the acetate carbonyl and the protons at either the C1 or C12 position of the dodecane chain. In the diacetate, such correlations would exist for both ends of the chain. These techniques are also invaluable for analyzing complex mixtures, allowing for the assignment of signals to different components without the need for physical separation. researchgate.netmdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for Dodecane-1,12-diol and its Acetates

| Proton | Dodecane-1,12-diol (ppm) | Dodecane-1,12-diyl diacetate (ppm) |

| -CH₂-O- | ~3.64 (t) | ~4.05 (t) |

| -CH₂-CH₂-O- | ~1.57 (m) | ~1.63 (m) |

| -(CH₂)₈- | ~1.26 (br s) | ~1.29 (br s) |

| CH₃-C(O)- | N/A | ~2.05 (s) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is illustrative and based on typical values for similar long-chain diols and their acetates. chemicalbook.com

Quantitative NMR (qNMR) for Reaction Monitoring and Product Yield Determination

Quantitative NMR (qNMR) is a powerful method for determining the concentration of analytes in a sample. fujifilm.com Unlike chromatographic techniques, qNMR can be non-destructive and does not always require identical reference standards for the compounds being quantified. researchgate.net This makes it particularly useful for monitoring the progress of the esterification reaction between dodecane-1,12-diol and acetic acid and for accurately determining the yields of the monoacetate and diacetate products. researchgate.netrptu.de

The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. fujifilm.com By including a known amount of an internal standard with a simple spectrum that does not overlap with the analyte signals, the absolute or relative quantities of the reactants and products can be calculated. ox.ac.uk For the analysis of dodecane-1,12-diol acetates, a suitable internal standard would be a compound with a known concentration and a sharp singlet in a region of the spectrum free from other signals.

The reaction can be monitored over time by acquiring a series of ¹H NMR spectra. The disappearance of the signal corresponding to the -CH₂OH protons of the starting diol and the appearance of the signals for the -CH₂OAc protons of the products can be integrated and compared to the internal standard to provide a kinetic profile of the reaction and the final product distribution. rptu.de

Mass Spectrometry (MS) in Mechanistic Pathway Delineation and Characterization

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of the dodecane-1,12-diol acetates and in elucidating the fragmentation patterns that provide structural information.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Product Profiling and Purity Assessment

Coupling a separation technique like gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry provides a powerful two-dimensional analytical approach. nih.govnih.gov

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like the acetates of dodecane-1,12-diol. plos.org The sample is separated based on boiling point and polarity on the GC column before entering the mass spectrometer for detection and identification. This allows for the separation of the starting diol, the monoacetate, and the diacetate, as well as any byproducts, providing a detailed profile of the reaction mixture. nih.govnih.gov

LC-MS is advantageous for less volatile or thermally sensitive compounds. nih.gov Similar to GC-MS, it separates the components of a mixture before they are introduced into the mass spectrometer. High-performance liquid chromatography (HPLC) coupled with MS can be effectively used for the purity assessment of isolated dodecane-1,12-diol acetates. rsc.orgdtu.dk

These hyphenated techniques are crucial for ensuring the purity of the synthesized compounds and for identifying minor components in a mixture that might not be visible by NMR.

Fragmentation Pattern Analysis for Structural Confirmation and Byproduct Identification

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. The analysis of these fragmentation patterns is a cornerstone of structural elucidation. kashanu.ac.ir For long-chain diol esters, electron ionization (EI) mass spectrometry typically yields specific fragmentation patterns. nih.gov

For dodecane-1,12-diol diacetate, characteristic fragments would include the loss of an acetoxy group ([M - RCOO]⁺) or an acetic acid molecule ([M - RCOOH]⁺). nih.gov The presence of an ion at m/z 61 ([CH₃COOH₂]⁺) can be indicative of an acetate group. plos.org The fragmentation of the long dodecane chain itself can also provide clues about the structure. By carefully analyzing the masses of the fragment ions, the positions of the acetate groups can be confirmed. This is also a powerful tool for identifying byproducts, as they will exhibit different fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) in Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). rsc.orgdtu.dk This precision allows for the determination of the elemental composition of a molecule from its exact mass. For example, HRMS can distinguish between two ions that have the same nominal mass but different elemental formulas.

For dodecane-1,12-diyl diacetate (C₁₆H₃₀O₄), the theoretical exact mass can be calculated and compared to the experimentally measured mass. A close match confirms the elemental composition and, by extension, the molecular formula of the compound. kashanu.ac.ir This is a critical step in the unambiguous identification of the synthesized products and any impurities.

Table 2: Theoretical Exact Masses for Dodecane-1,12-diol and its Acetates

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

| Dodecane-1,12-diol | C₁₂H₂₆O₂ | 202.1933 |

| Dodecane-1,12-diol monoacetate | C₁₄H₂₈O₃ | 244.2038 |

| Dodecane-1,12-diyl diacetate | C₁₆H₃₀O₄ | 286.2144 |

Note: Exact masses are calculated based on the most abundant isotopes of each element.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progression Monitoring

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the analysis of dodecane-1,12-diol acetates. These techniques provide detailed information about the functional groups present in the molecules, allowing for the confirmation of product formation and the monitoring of the esterification reaction progress.

The esterification of dodecane-1,12-diol with acetic acid results in the formation of an ester functional group (-COO-), which exhibits characteristic vibrational modes. In FT-IR spectroscopy, the most prominent of these is the C=O stretching vibration, which typically appears in the region of 1750-1735 cm⁻¹. The appearance and growth of this strong absorption band provide clear evidence of ester formation. Concurrently, the broad O-H stretching band of the starting diol, usually observed around 3400-3200 cm⁻¹, will diminish as the hydroxyl groups are consumed in the reaction. csic.es The progress of the esterification can be monitored by tracking the relative intensities of these bands over time. researchgate.net

Raman spectroscopy offers complementary information. While the C=O stretch is also observable in Raman spectra, it is generally weaker than in FT-IR. However, Raman spectroscopy is particularly sensitive to the vibrations of the hydrocarbon backbone (C-C and C-H stretching and bending modes), providing a stable internal reference for quantitative analysis. nih.gov

The combination of FT-IR and Raman spectroscopy allows for a comprehensive analysis of the reaction mixture. For instance, the formation of the monoacetate versus the diacetate can be inferred by the continued presence of a diminished O-H band alongside the prominent ester C=O band. Complete disappearance of the O-H band would indicate the formation of the diacetate.

Key Vibrational Bands for Monitoring the Esterification of Dodecane-1,12-diol:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

| O-H (in alcohol) | Stretching | 3400-3200 (broad) | FT-IR |

| C=O (in ester) | Stretching | 1750-1735 (strong) | FT-IR |

| C-O (in ester) | Stretching | 1300-1000 | FT-IR |

| C-H (in alkane chain) | Stretching | 3000-2850 | FT-IR, Raman |

Chromatographic Methods for Separation and Purity Analysis of Esters

Chromatographic techniques are indispensable for separating the components of the reaction mixture—unreacted dodecane-1,12-diol, acetic acid, the monoacetate, and the diacetate—and for assessing the purity of the final products.

Gas Chromatography (GC) for Volatile Dodecane-1,12-diol Acetate Analysis

Gas chromatography is a primary method for the analysis of volatile and semi-volatile compounds like the acetate esters of dodecane-1,12-diol. The separation in GC is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. sigmaaldrich.com

For the analysis of dodecane-1,12-diol and its acetates, a non-polar or mid-polarity capillary column is typically employed. asm.org The elution order generally follows the boiling points of the compounds, with the more volatile components eluting first. Therefore, unreacted acetic acid would elute first, followed by the monoacetate, and then the diacetate of dodecane-1,12-diol. The starting diol, having a higher boiling point due to hydrogen bonding, would likely have the longest retention time among the non-acidic components.

Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the separated components. researchgate.netnih.gov The mass spectrometer fragments the eluting molecules in a characteristic manner, producing a mass spectrum that serves as a molecular fingerprint. This allows for the unambiguous confirmation of the structures of the mono- and diacetate esters. In some biotransformation processes, trace amounts of dodecyl acetate have been identified using GC/MS analysis. asm.org

Typical GC Parameters for Dodecane-1,12-diol Acetate Analysis:

| Parameter | Value/Type |

| Column | Non-polar (e.g., DB-5ms) or mid-polarity |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Complex Mixtures

High-performance liquid chromatography is a versatile technique suitable for the separation of a wide range of compounds, including those that are non-volatile or thermally labile. For the analysis of dodecane-1,12-diol and its esters, both normal-phase and reversed-phase HPLC can be utilized.

In reversed-phase HPLC (RP-HPLC) , a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). montana.edu In this mode, the elution order is typically the reverse of that in GC, with the most polar compound (dodecane-1,12-diol) eluting first, followed by the monoacetate, and then the diacetate. This method is particularly useful for monitoring the disappearance of the starting diol and the formation of the ester products.

Normal-phase HPLC (NP-HPLC) , which uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane (B92381) and ethyl acetate), can also be employed. nih.gov In this case, the elution order would be similar to that in GC, with the least polar compound (the diacetate) eluting first.

The choice between RP-HPLC and NP-HPLC depends on the specific separation goals and the complexity of the sample matrix. HPLC is also advantageous for preparative separations, where larger quantities of the pure esters can be isolated for further study.

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

While dodecane-1,12-diol itself is not chiral, if chiral starting materials were used or if the esterification process involved a chiral catalyst leading to enantiomeric products, chiral chromatography would be necessary to assess the enantiomeric purity. This specialized form of chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. scispace.com

Computational and Theoretical Investigations of Acetic Acid and Dodecane 1,12 Diol Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms. zendy.io These methods allow for the determination of the geometries of reactants, transition states, and products, as well as their corresponding energies, providing a comprehensive picture of the reaction pathway.

The esterification of an alcohol with a carboxylic acid can proceed through several mechanisms, often catalyzed by the acid itself (autocatalysis) or an external catalyst. rsc.orgresearchgate.net Transition state analysis via DFT calculations helps to identify the most favorable reaction pathway by determining the energy barriers associated with each potential mechanism.

In the context of the reaction between acetic acid and dodecane-1,12-diol, two primary uncatalyzed pathways are typically considered: a stepwise mechanism and a concerted mechanism. The stepwise mechanism involves the formation of a tetrahedral intermediate, while the concerted mechanism proceeds through a single transition state where bond breaking and bond formation occur simultaneously.

Computational studies on similar esterification reactions, such as that between succinic acid and ethylene (B1197577) glycol, have shown that the reaction can be self-catalyzed by an additional molecule of the carboxylic acid. rsc.org This self-catalysis significantly lowers the activation energy. The transition state in such a catalyzed reaction often involves a six- or eight-membered ring structure, facilitating proton transfer. zendy.ioresearchgate.net

A representative transition state for the acid-catalyzed esterification involves the carbonyl oxygen of the acetic acid being protonated, which increases the electrophilicity of the carbonyl carbon. The alcohol (dodecane-1,12-diol) then attacks this carbon, and a series of proton transfers, often mediated by a second molecule of acetic acid, leads to the formation of the ester and a water molecule.

To illustrate the structural changes during the reaction, a data table with representative bond lengths for a calculated transition state is provided below. These values are based on DFT calculations of similar acid-catalyzed esterification reactions.

| Interactive Data Table: Representative Transition State Bond Lengths (Å) | | :--- | :--- | | Bond | Bond Length (Å) | | C(acid)=O | 1.25 - 1.35 | | C(acid)-O(hydroxyl) | 1.30 - 1.40 | | O(alcohol)-H | 1.00 - 1.10 | | C(acid)-O(alcohol) | 1.90 - 2.10 | | O(catalyst)-H(acid) | 1.50 - 1.70 |

Note: The data in this table is representative and derived from computational studies on analogous esterification systems.

The reaction between acetic acid and dodecane-1,12-diol can produce two primary products: the monoester (12-hydroxy dodecyl acetate) and the diester (dodecane-1,12-diyl diacetate). Understanding the energy landscape for the formation of these two species is crucial for controlling the reaction selectivity.

The formation of the monoester is the initial step. The subsequent reaction of the monoester with another molecule of acetic acid to form the diester will have a different energy profile. The reactivity of the second hydroxyl group in the monoester might be slightly different from the first due to electronic effects and potential steric hindrance.

Kinetic modeling based on DFT calculations for polyesterification reactions suggests that the reaction order can change as the reaction progresses. researchgate.net Initially, the reaction may follow first-order kinetics with respect to the carboxylic acid, but as the concentration of acid decreases and the viscosity of the medium potentially increases, the reaction can shift to a higher order. acs.org

The energy profile typically shows that the formation of the monoester has a certain activation energy. The second esterification step to form the diester will have its own activation energy. Comparing these two energy barriers provides insight into whether the mono- or diester is the kinetically favored product under specific conditions.

A representative energy profile for the two-step esterification is outlined in the table below, with hypothetical energy values to illustrate the concept.

| Interactive Data Table: Representative Energy Profile for Esterification (kcal/mol) | | :--- | :--- | | Reaction Step | Activation Energy (Ea) | Reaction Energy (ΔE) | | Acetic Acid + Dodecane-1,12-diol → Monoester + H₂O | 20 - 25 | -5 to -10 | | Monoester + Acetic Acid → Diester + H₂O | 22 - 27 | -5 to -10 |

Note: The energy values in this table are illustrative and based on general principles of esterification reactions. Actual values would require specific DFT calculations for this system.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for detailing reaction mechanisms, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of molecules and their interactions in a condensed phase over time. mdpi.comsci-hub.se

The choice of solvent can significantly impact the conformation of the resulting mono- and diesters and, consequently, their reactivity and physical properties. researchgate.net The long dodecyl chain of the esters allows for a high degree of conformational flexibility.

MD simulations can model how different solvents interact with the ester molecules. In a non-polar solvent, the ester molecules might adopt more folded conformations to minimize the exposure of the polar ester groups to the non-polar environment. Conversely, in a polar solvent, the ester might adopt a more extended conformation to maximize the interaction between the polar ester groups and the solvent molecules.

The conformation of the ester group itself (the C-O-C=O dihedral angle) is also influenced by the solvent. mdpi.com These conformational changes can affect the accessibility of the ester group for further reactions, such as hydrolysis or transesterification. Studies on the esterification of other acids have shown that solvent polarity and hydrogen-bonding capability can significantly alter reaction equilibria and rates. acs.org

| Interactive Data Table: Conceptual Solvent Effect on Diester Conformation | | :--- | :--- | | Solvent Polarity | Average End-to-End Distance (Å) | Predominant Conformation | | Non-Polar (e.g., Hexane) | Shorter | Folded / Globular | | Polar Aprotic (e.g., Acetone) | Intermediate | Partially Extended | | Polar Protic (e.g., Ethanol) | Longer | Extended |

Note: This table is illustrative and based on general principles of polymer and surfactant conformation in different solvents.

The diester of acetic acid and dodecane-1,12-diol can be considered a bolaamphiphile, a molecule with two hydrophilic head groups (the ester functions) connected by a hydrophobic spacer (the dodecyl chain). rsc.orgnih.gov Such molecules are known to self-assemble in solution to form various nanostructures, such as micelles, vesicles, or nanotubes.

MD simulations are a primary tool for studying the spontaneous self-assembly of amphiphilic molecules. mdpi.com By simulating a system containing many diester molecules in a solvent (typically water), one can observe how they aggregate to minimize the unfavorable interactions between the hydrophobic chains and the water. The final morphology of the aggregates depends on factors like the concentration of the bolaamphiphile, temperature, and the specific chemical nature of the head groups and the spacer.

For the dodecane-1,12-diyl diacetate, the ester groups are weakly hydrophilic. In aqueous solution, these molecules would be expected to form aggregates where the dodecyl chains are shielded from the water, and the ester groups are at the aggregate-water interface. The specific type of aggregate (e.g., spherical micelles, cylindrical micelles, or bilayers) would depend on the balance of forces between the head group repulsion and the hydrophobic attraction of the tails. Studies on similar bolaamphiphiles show that the length of the hydrophobic chain and the nature of the head group are critical in determining the self-assembled structure. nih.govfrontiersin.org

Density Functional Theory (DFT) Studies on Catalyst-Substrate Interactions

The efficiency of esterification reactions is often enhanced by the use of a catalyst. DFT studies are instrumental in understanding how a catalyst interacts with the substrates (acetic acid and dodecane-1,12-diol) at a molecular level, thereby revealing the origin of the catalytic activity. rsc.org

For polyesterification reactions, various catalysts are employed, including metal-based catalysts like titanium or zinc compounds. mdpi.combohrium.com DFT calculations can model the interaction between the catalyst's active site and the reactants. For instance, a Lewis acidic metal center can coordinate to the carbonyl oxygen of acetic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. researchgate.net

DFT can be used to compare different proposed catalytic mechanisms. For a titanium-based catalyst, for example, mechanisms involving coordination to the ester alkoxy oxygen or the carboxy oxygen have been investigated computationally for similar systems. mdpi.comresearchgate.net The calculations provide the energy barriers for each step in the catalytic cycle, allowing for the identification of the rate-determining step and the most plausible reaction pathway.

The interaction energy between the catalyst and the substrates can be calculated, providing a quantitative measure of the binding strength. Furthermore, analysis of the electronic structure of the catalyst-substrate complex can reveal charge transfer and orbital interactions that are responsible for the bond activation.

A representative table showing calculated interaction energies for a hypothetical catalyst with the reactants is provided below.

| Interactive Data Table: Representative DFT-Calculated Catalyst-Substrate Interaction Energies (kcal/mol) | | :--- | :--- | | Interacting Species | Interaction Energy (kcal/mol) | | Catalyst + Acetic Acid | -15 to -25 | | Catalyst + Dodecane-1,12-diol | -5 to -10 | | Catalyst-Acetic Acid Complex + Dodecane-1,12-diol | -20 to -30 |

Note: These values are illustrative and intended to represent the typical magnitudes of interaction energies found in DFT studies of catalytic esterification.

Advanced Structure-Reactivity Relationship Modeling in Esterification Reactions

Advanced structure-reactivity relationship modeling provides a powerful computational lens to predict and understand the outcomes of chemical reactions, such as the esterification between acetic acid and dodecane-1,12-diol. By correlating the structural or physicochemical properties of reactants with their reaction rates, these models, particularly Quantitative Structure-Activity Relationship (QSAR) models, offer predictive insights that can guide process optimization without exhaustive experimentation. farmaciajournal.comnih.govuclouvain.be

The development of a QSAR model for a chemical reaction is founded on the principle that the reactivity of a substance is intrinsically linked to its molecular structure. uclouvain.be For the esterification of dodecane-1,12-diol with acetic acid, a reaction that proceeds in a stepwise manner to first form a monoester and then a diester, modeling can elucidate the kinetic behavior at each stage. researchgate.net

Key Molecular Descriptors in Esterification Modeling

The predictive power of a QSAR model hinges on the selection of appropriate molecular descriptors—numerical values that quantify different aspects of a molecule's structure. nih.govresearchgate.net These descriptors are broadly categorized into electronic, steric, and quantum chemical parameters. For the acetic acid and dodecane-1,12-diol system, relevant descriptors would include:

Electronic Descriptors : These govern the electrostatic interactions crucial for the reaction. They include parameters like the partial atomic charges on the carbonyl carbon of acetic acid and the hydroxyl oxygens of dodecane-1,12-diol. A more positive charge on the carbonyl carbon enhances its electrophilicity, making it more susceptible to nucleophilic attack by the alcohol. The Hammett substituent constant is another powerful descriptor for predicting how substituents on an acid affect its reactivity. nih.gov

Steric Descriptors : These account for the spatial arrangement of atoms and the physical bulk of the molecules, which can hinder the approach of reactants. For a long-chain molecule like dodecane-1,12-diol, steric factors related to the chain's flexibility and size are significant. Descriptors such as molecular volume or specific topological indices can quantify these effects. farmaciajournal.comresearchgate.net

Quantum Chemical Descriptors : Calculated using methods like Density Functional Theory (DFT), these provide deep insights into the electronic structure and energetics of the reaction. researchgate.netacs.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) of the diol and the Lowest Unoccupied Molecular Orbital (LUMO) of the carboxylic acid. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. Furthermore, DFT calculations can determine the activation energy (Ea) for each esterification step, providing a direct link to the reaction kinetics. researchgate.netnih.gov

Table 1: Key Molecular Descriptors for Esterification Reactivity Modeling This table outlines the principal types of molecular descriptors and their specific relevance to modeling the esterification of acetic acid with dodecane-1,12-diol.

| Descriptor Type | Specific Example | Relevance to Reactivity |

|---|---|---|

| Electronic | Partial Atomic Charge (on Carbonyl Carbon) | Quantifies the electrophilicity of the reaction center on acetic acid. A higher positive charge facilitates nucleophilic attack by the diol's hydroxyl group. nih.gov |

| Electronic | pKa of Acetic Acid | Indicates the acidity and the leaving group ability of the carboxylate moiety during the reaction. |

| Steric | Molecular Volume / van der Waals Surface Area | Represents the overall size of the reactants. The long dodecane (B42187) chain's steric bulk can influence the rate of the second esterification step. researchgate.net |

| Steric | Topological Indices (e.g., Wiener Index) | Describes molecular branching and size, which can correlate with the flexibility and accessibility of the hydroxyl groups on dodecane-1,12-diol. |

| Quantum Chemical | HOMO-LUMO Energy Gap | A smaller energy gap between the diol's HOMO and the acid's LUMO suggests a more favorable electronic interaction and a faster reaction rate. scribd.com |

| Quantum Chemical | Calculated Activation Energy (Ea) | Directly relates to the reaction rate constant via the Arrhenius equation. DFT can compute Ea for both monoester and diester formation, revealing kinetic differences. nih.gov |

Modeling the Stepwise Reaction and Research Findings

The esterification of a diol with a carboxylic acid is a consecutive reaction. Kinetic studies on similar systems, such as the esterification of 2,3-butanediol (B46004) with acetic acid, reveal that the formation of the monoester is often faster than the subsequent formation of the diester. researchgate.net This can lead to an accumulation of the monoester intermediate before the reaction reaches equilibrium.

A hypothetical QSAR model for this reaction could take the form of a multiple linear regression (MLR) equation: nih.govnih.gov

log(k) = c₀ + c₁(Partial Charge) + c₂(Steric Parameter) + c₃(HOMO-LUMO Gap)*

Here, k is the reaction rate constant, and the coefficients (c₀, c₁, etc.) are determined by fitting the model to experimental or computationally derived data. Such models have been successfully used to predict the toxicity of various aliphatic esters, demonstrating their robustness. nih.govresearchgate.net

Theoretical studies using DFT can further elucidate the reaction mechanism, confirming that acid-catalyzed esterification typically proceeds through the formation of a six-membered ring transition state, which helps stabilize the process and facilitate product formation. researchgate.net Computational simulations can model the entire reaction pathway, from the initial approach of the reactants to the final release of the ester and water products, providing a complete kinetic and thermodynamic profile. jchr.orgbibliotekanauki.pl

Table 2: Illustrative Reactivity Data for Diol Esterification This hypothetical table illustrates how kinetic parameters, derived from computational models, might differ between the esterification steps for dodecane-1,12-diol and a shorter-chain diol.

| Reactant System | Reaction Step | Hypothetical Relative Rate Constant (k_rel) | Hypothetical Activation Energy (Ea, kJ/mol) |

|---|---|---|---|

| Acetic Acid + Dodecane-1,12-diol | 1st Esterification (Monoester formation) | 1.00 | 65 |

| 2nd Esterification (Diester formation) | 0.85 | 68 | |

| Acetic Acid + 1,6-Hexanediol | 1st Esterification (Monoester formation) | 1.05 | 64 |

| 2nd Esterification (Diester formation) | 0.80 | 69 |

Research into Applications of Dodecane 1,12 Diol Acetates in Advanced Materials and Chemical Synthesis

Polymeric Materials Science: Role as Monomers, Modifiers, or End-Cappers

While the parent compound, dodecane-1,12-diol, is a well-established monomer in the synthesis of polyesters and as a chain extender in polyurethanes, the roles of its acetate (B1210297) derivatives are conceptually different. The esterification of the terminal hydroxyl groups to form acetates fundamentally alters their reactivity in polymerization processes.

Polycondensates and Polyesters derived from Dodecane-1,12-diol Acetates

In typical polycondensation reactions for producing polyesters, a diol is reacted with a dicarboxylic acid or its derivative. The hydroxyl groups of the diol are essential for the esterification reaction that forms the polymer backbone. Dodecane-1,12-diol diacetate, having its hydroxyl groups already esterified, cannot function as a traditional diol monomer in such reactions.

Instead, its potential role in polyester (B1180765) chemistry is primarily as a modifying additive or a plasticizer. The long, non-polar dodecane (B42187) backbone can increase the hydrophobicity and flexibility of a polymer matrix. As a plasticizer, it could be physically blended with polyesters to improve processability and modify mechanical properties by reducing intermolecular forces between polymer chains. However, specific research data detailing the performance of dodecane-1,12-diol diacetate as a plasticizer for polyesters is not extensively documented in publicly available literature.

The monoacetate, with one free hydroxyl group, could theoretically act as a chain terminator, controlling the molecular weight of a polyester during synthesis.

Role in Polyurethane and Elastomer Chemistry

The synthesis of polyurethanes involves the reaction of a diisocyanate with a polyol, which includes both long-chain polyols (forming the soft segment) and short-chain diols known as chain extenders (forming the hard segment). Dodecane-1,12-diol is a known chain extender that imparts flexibility and hydrolytic stability to polyurethanes.

Dodecane-1,12-diol diacetate lacks the reactive hydroxyl groups necessary to participate in the formation of the urethane (B1682113) linkage. Therefore, it cannot serve as a chain extender. Its application in this field would be as a post-synthesis additive. For instance, it could be blended into a thermoplastic polyurethane (TPU) formulation to act as a plasticizer or a processing aid. The introduction of the diacetate could potentially enhance the flexibility and reduce the hardness of the resulting elastomer. Patents related to thermoplastic polyurethanes sometimes mention fatty acid esters as additives to improve surface properties and processability. google.com

Modification of Rheological Properties in Polymeric Systems

The rheological properties of a polymer, such as its melt viscosity and flow behavior, are critical for its processing. Additives that can reduce viscosity and improve flow are highly valuable. Esters with long aliphatic chains can function as internal lubricants, reducing friction between polymer chains and thereby lowering the melt viscosity.

Synthetic Lubricant Formulations and Performance Enhancement

The field of synthetic lubricants is a more direct and well-documented application area for long-chain diesters like dodecane-1,12-diol diacetate. Diesters are a known class of synthetic base oils valued for their good thermal stability, low volatility, and excellent viscosity-temperature characteristics.

Studies on Viscosity Index Improvement and Thermal Stability

The performance of a lubricant is heavily dependent on its viscosity and how that viscosity changes with temperature, a property measured by the Viscosity Index (VI). A high VI indicates a smaller change in viscosity over a wide temperature range, which is highly desirable. Long-chain esters generally exhibit high VIs.

Research on dicarboxylate esters, which are structurally analogous to diol diesters, provides insight into the expected performance. Studies on esters synthesized from dodecanedioic acid show that increasing the carbon chain length generally leads to an increase in both the flash point and the viscosity index. researchgate.net For example, esters of dodecanedioic acid with branched alcohols exhibit excellent low-temperature properties and high flash points, making them suitable as lubricant base stocks. researchgate.netbiointerfaceresearch.com

The thermal stability of a lubricant is its ability to resist chemical decomposition at high temperatures. Esters are known to have better thermal and oxidative stability compared to mineral oils. The stability of diesters is influenced by their chemical structure. While specific data for dodecane-1,12-diol diacetate is sparse, studies on similar diesters indicate they possess favorable thermal stability for lubricant applications. researchgate.net

Below is a table with representative data for a structurally similar dicarboxylate ester, Di(2-butyloctyl) dodecanedioate (B1236620), which illustrates the performance characteristics of this class of compounds.

| Property | Value | Significance in Lubricants |

|---|---|---|

| Viscosity @ 40 °C (cSt) | 29.4 | Relates to the lubricant's flow characteristics at operating temperature. |

| Viscosity @ 100 °C (cSt) | 6.1 | Indicates viscosity at high temperatures, crucial for engine protection. |

| Viscosity Index (VI) | 168 | A high VI denotes stable viscosity across a wide temperature range. |

| Pour Point (°C) | < -70 | The lowest temperature at which the oil will flow; critical for cold-weather performance. |

| Flash Point (°C) | 252 | The lowest temperature at which vapors will ignite; a measure of safety and volatility. |

| Oxidation Onset Temp (°C) | 220 | Indicates the lubricant's resistance to thermal and oxidative breakdown. |

Data is for Di(2-butyloctyl) dodecanedioate and is representative of long-chain diester performance. biointerfaceresearch.com

Research on Compatibility and Additive Effects in Lubricant Blends

Modern lubricants are complex formulations consisting of one or more base oils and a variety of additives (e.g., anti-wear agents, antioxidants, detergents). The compatibility of a synthetic base oil like dodecane-1,12-diol diacetate with these other components is crucial for a stable and effective final product.

Esters are generally known for their good solvency, which allows them to dissolve and carry additives effectively, and they often exhibit good compatibility with other synthetic base oils (like polyalphaolefins, PAOs) and mineral oils. Research on dicarboxylate esters has shown their compatibility with some commercial lubricants, suggesting they can be used as base oils in various industrial applications, including hydraulic fluids and gear oils. biointerfaceresearch.com The compatibility of diesters allows for the formulation of blended products that can be tailored to specific performance requirements. researchgate.net

Surfactant and Emulsifier Design for Specific Industrial Processes

The molecular structure of dodecane-1,12-diol acetates, featuring a long, hydrophobic 12-carbon backbone and one or two hydrophilic acetate groups, makes them well-suited for applications as non-ionic surfactants and emulsifiers. These compounds are synthesized from 1,12-dodecanediol (B52552), a versatile diol known to be a building block for surfactants used in detergents and cleaning products. chemimpex.comnbinno.comjnbosschemical.com The addition of acetate functional groups introduces polarity to the otherwise nonpolar hydrocarbon chain, creating the amphiphilic character necessary for surface activity. The diacetate, in particular, is noted for its use in cosmetic and fragrance formulations. cymitquimica.com

Research on Surface Activity and Interfacial Tension Reduction

While specific quantitative data for dodecane-1,12-diol acetates is not extensively published, the principles of surfactant action provide a clear framework for their function. A key characteristic of a surfactant is its ability to adsorb at the interface between two immiscible phases, such as oil and water, and lower the interfacial tension (IFT).

The structure of dodecane-1,12-diol monoacetate and diacetate allows them to orient themselves at an oil-water interface. The lipophilic dodecane chain preferentially resides in the oil phase, while the polar acetate headgroup is attracted to the water phase. This molecular arrangement disrupts the cohesive forces between water molecules at the surface, leading to a reduction in IFT. The acetate ion itself is known to act as a kind of surfactant, contributing to the lowering of interfacial tension between water and hydrocarbon systems. scielo.br The reduction in IFT lowers the energy required to create droplets, facilitating the formation of emulsions. acs.org

The effectiveness of these compounds can be theoretically compared based on their hydrophile-lipophile balance (HLB). The monoacetate, with one polar group, would have a different HLB value than the diacetate, which possesses two polar groups, making them suitable for different types of formulations (e.g., oil-in-water vs. water-in-oil).

Table 1: General Relationship Between HLB Value and Surfactant Application

| HLB Range | Application | Emulsion Type |

|---|---|---|

| 4-6 | W/O Emulsifier | Water-in-Oil |

| 7-9 | Wetting Agent | N/A |

| 8-18 | O/W Emulsifier | Oil-in-Water |

| 13-15 | Detergent | Oil-in-Water |

| 15-18 | Solubilizer | Oil-in-Water |

Note: This table represents general principles of surfactant behavior. Specific HLB values for dodecane-1,12-diol acetates are not publicly documented.

Mechanisms of Emulsion Stabilization and Performance Evaluation

Once an emulsion is formed, dodecane-1,12-diol acetates stabilize the dispersed droplets and prevent them from coalescing. As non-ionic surfactants, the primary mechanism for this stabilization is steric hindrance. crimsonpublishers.com The surfactant molecules form a protective layer around the emulsion droplets. The hydrophilic acetate groups and a portion of the carbon chain extend into the continuous water phase, forming a hydrated barrier. When two droplets approach each other, these protruding chains prevent them from getting close enough to merge, thereby ensuring the stability of the emulsion.

The long-term stability of emulsions stabilized by non-ionic surfactants is influenced by several factors, including:

Flocculation: Droplets cluster together without coalescing. This is often a precursor to coalescence. rsc.org

Coalescence: Droplets merge to form larger droplets, ultimately leading to phase separation. The steric barrier provided by the surfactant layer directly counters this process. acs.orgrsc.org

Ostwald Ripening: Over time, molecules from smaller droplets dissolve in the continuous phase and deposit onto larger droplets, causing the average droplet size to increase. This is a significant degradation mechanism in nanoemulsions. rsc.org

Performance evaluation of these emulsifiers would involve monitoring changes in droplet size distribution and observing any signs of creaming or phase separation over time. Techniques like optical microscopy and light scattering are used to assess these parameters. The stability can be tested under various conditions, such as different temperatures and pH levels, to determine the optimal performance range for specific industrial processes.

Role as Intermediates in Complex Organic Synthesis Pathways

Dodecane-1,12-diol and its derivatives are highly versatile chemical intermediates used in the synthesis of a wide range of products, including pharmaceuticals, fragrances, elastomers, and polymers. nbinno.comgoogle.com The acetate esters of dodecane-1,12-diol serve as valuable building blocks in complex organic syntheses, where the C12 backbone provides a specific structural element and the acetate groups can either be a final functional group or act as a protecting group for the hydroxyl functions.

A significant application for long-chain alcohol acetates is in the synthesis of insect pheromones, which are used in agriculture for pest management. mdpi.com Many insect pheromones are long-chain acetates or alcohols. For example, the synthesis of (5Z,7E)-dodeca-5,7-dien-1-yl acetate, a sex pheromone of the pine caterpillar, involves intermediates with a C12 backbone where an acetate is a key functional group. mdpi.com Dodecane-1,12-diol monoacetate could serve as a starting material or a key intermediate in analogous synthetic pathways, where the second hydroxyl group allows for further chemical modification before or after the introduction of other functionalities like double bonds.

Table 2: Example of Functional Group Transformations in Pheromone Synthesis

| Starting Material/Intermediate | Reagent/Condition | Product/Next Intermediate | Purpose |

|---|---|---|---|

| Long-chain diol monoacetate | Oxidation (e.g., PCC, DMP) | Aldehyde-acetate | Form a reactive carbonyl for chain extension |

| Aldehyde-acetate | Wittig Reaction | Alkene-acetate | Create a specific C=C double bond |

| Alkyne-alcohol | Stereoselective Reduction | Alkene-alcohol | Create a specific stereoisomer (E or Z) |

| Alkene-alcohol | Acetylation | Alkene-acetate (Pheromone) | Add the final acetate functional group |

This table illustrates typical reaction steps in the synthesis of complex molecules like insect pheromones, where long-chain acetates are valuable intermediates.

Furthermore, the precursor 1,12-dodecanediol is used to synthesize polyesters with specific mechanical and thermal properties. researchgate.net By using the monoacetate or diacetate derivatives, chemists can achieve more controlled polymerization or introduce specific side chains, tailoring the final polymer for advanced materials applications, such as specialty coatings and biocompatible polymers. nbinno.com

Environmental and Sustainability Aspects in the Research of Dodecane 1,12 Diol Acetates

Biodegradation Pathways and Environmental Fate Modeling of Related Esters

Understanding the environmental persistence and degradation of dodecane-1,12-diol acetates is crucial for assessing their ecological impact. While specific studies on this exact compound are limited, the biodegradation of related long-chain polyesters and other esters provides significant insights.

The primary mechanism for the breakdown of esters in the environment is through hydrolysis, a process that can be either abiotic or, more significantly, biotic (enzyme-catalyzed). mdpi.com The ester linkages (-O-C=O-) in the molecule are susceptible to cleavage by microbial enzymes, particularly hydrolases like lipases and esterases. mdpi.com This enzymatic action breaks the ester down into its constituent parts: acetic acid and dodecane-1,12-diol.

Several factors influence the rate of biodegradation for long-chain esters:

Hydrophobicity: The long dodecane (B42187) (C12) chain makes the molecule hydrophobic. This can slow down hydrolysis, as it reduces the ability of water and water-soluble enzymes to access the ester bonds. uni-konstanz.de

Crystallinity: The physical form of the material plays a role; for polyesters, higher crystallinity is known to decrease the rate of enzymatic hydrolysis. uni-konstanz.de

Environmental Fate Modeling

To predict how a chemical will behave in the environment, scientists use environmental fate models. researchgate.net These models are mathematical tools that estimate a chemical's distribution and transformation in various environmental compartments like air, water, soil, and sediment. researchgate.net

For esters, models like the Quantitative Water Air Sediment Interaction (QWASI) model can be employed. doi.org Such models use the physicochemical properties of the compound to predict its transport and fate. doi.orgnih.gov Key processes considered in these models include:

Degradation: Estimating the rate of breakdown in water, soil, and sediment.

Adsorption: The tendency of the chemical to bind to soil and sediment particles.

Volatilization: The rate at which the chemical evaporates into the atmosphere.

Bioaccumulation: The potential for the chemical to accumulate in living organisms.

While specific modeling for dodecane-1,12-diol acetates is not widely published, data from related compounds, such as phthalate (B1215562) esters, show that important removal pathways in aquatic systems include water outflow and degradation within the water column. doi.orgnih.gov

| Parameter | Influence on Dodecane-1,12-diol Acetate (B1210297) Fate | General Findings from Related Esters |

| Biodegradation | Primary degradation pathway via enzymatic hydrolysis of ester bonds. | The rate is influenced by polymer polarity and crystallinity; long-chain diols can decelerate hydrolysis. uni-konstanz.de |

| Hydrophobicity | The C12 alkyl chain increases hydrophobicity, potentially slowing degradation. | Highly hydrophobic compounds tend to sorb to organic matter in soil and sediment. purdue.edu |

| Persistence | Dependent on environmental conditions (microbial activity, temperature). | Long-chain aliphatic polyesters are generally more stable under aqueous conditions than their short-chain counterparts. uni-konstanz.de |

| Mobility | Low water solubility suggests limited mobility in aqueous systems. | Sorption to soil and sediment increases with the length of the perfluorocarbon chain in fluorotelomer esters. purdue.edu |

Green Synthesis Metrics and Life Cycle Assessment (LCA) in Production of Dodecane-1,12-diol Acetates

The production of dodecane-1,12-diol acetates via esterification is being re-evaluated through the lens of green chemistry to enhance sustainability. This involves using green synthesis metrics and performing Life Cycle Assessments (LCA).

Green Synthesis Metrics

Green chemistry principles aim to reduce waste and improve efficiency. acs.org Key metrics used to evaluate the "greenness" of a chemical process include:

Atom Economy: This metric, developed by Barry Trost, measures how many atoms from the reactants are incorporated into the final desired product. Esterification reactions can have a high atom economy, as the main byproduct is water.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor relates the weight of waste produced to the weight of the desired product. acs.org A lower E-Factor signifies a greener process.